molecular formula C17H18N4O4S2 B215640 N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No. B215640
M. Wt: 406.5 g/mol
InChI Key: FQSGVYRDVMQODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide, also known as DMTBASA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Specifically, N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide disrupts the normal cell cycle and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been found to have other biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which may contribute to its anticancer properties by protecting cells from oxidative damage. Additionally, N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide for lab experiments is its high potency and selectivity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one limitation of N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide. One area of interest is the development of new cancer therapies based on N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide or related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide and its potential applications in other areas, such as anti-inflammatory and antioxidant therapies. Finally, more research is needed to optimize the synthesis method for N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide and related compounds to improve yields and purity.

Synthesis Methods

The synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 4,6-dimethoxypyrimidine-2-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide with excellent purity.

Scientific Research Applications

N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess significant anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

Product Name

N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C17H18N4O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N4O4S2/c1-4-25-10-5-6-11-12(7-10)27-17(18-11)26-9-13(22)19-16-20-14(23-2)8-15(21-16)24-3/h5-8H,4,9H2,1-3H3,(H,19,20,21,22)

InChI Key

FQSGVYRDVMQODP-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=NC(=CC(=N3)OC)OC

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=NC(=CC(=N3)OC)OC

Origin of Product

United States

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